molecular formula C25H22ClNO3 B272139 5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B272139
M. Wt: 419.9 g/mol
InChI Key: WVJYHISCQIDKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indole-based compounds. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of drug discovery and development.

Mechanism of Action

The mechanism of action of 5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, this compound can induce changes in gene expression that lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases due to its ability to protect against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a therapeutic agent for various diseases. Its anticancer, anti-inflammatory, and antioxidant properties make it a promising candidate for drug development. However, one limitation is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and identify specific targets for its anticancer and neuroprotective effects. Another direction is to optimize its synthesis method to make it more efficient and cost-effective. Additionally, it may be worthwhile to investigate its potential as a therapeutic agent for other diseases beyond cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is 2-phenylacetonitrile, which is reacted with ethyl chloroacetate to form 2-phenylacetoacetic acid ethyl ester. This intermediate is then condensed with 2-phenylethylamine to form 2-(2-phenylethyl)-3-oxobutanoic acid ethyl ester. The final step involves a cyclization reaction using thionyl chloride and sodium hydroxide to form the target compound.

Scientific Research Applications

5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has potential applications in scientific research, particularly in the field of drug discovery and development. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C25H22ClNO3

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C25H22ClNO3/c1-17(23(28)19-10-6-3-7-11-19)25(30)21-16-20(26)12-13-22(21)27(24(25)29)15-14-18-8-4-2-5-9-18/h2-13,16-17,30H,14-15H2,1H3

InChI Key

WVJYHISCQIDKMU-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)C2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O

Origin of Product

United States

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